

The Role of 16:0 Lyso-PS in Cellular Signaling: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (16:0 Lyso-PS) is a bioactive lysophospholipid that has emerged as a critical signaling molecule in a variety of physiological and pathological processes. As a monoacyl derivative of phosphatidylserine, 16:0 Lyso-PS exerts its effects by interacting with specific G protein-coupled receptors (GPCRs), thereby initiating a cascade of intracellular events that modulate immune responses, inflammation, and cell proliferation. This technical guide provides an in-depth overview of the signaling pathways regulated by 16:0 Lyso-PS, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Data Presentation

The following tables summarize the quantitative data available for the interaction of Lyso-PS with its receptors and its downstream effects. It is important to note that much of the existing research has been conducted with a general "Lyso-PS" mixture of varying acyl chain lengths, and data specific to 16:0 Lyso-PS is still emerging.

Table 1: Receptor Binding and Activation by Lyso-PS



Receptor	Ligand	Cell Type	Assay	Paramete r	Value	Referenc e
GPR34 (LPS1)	Lyso-PS	СНО	cAMP Inhibition	EC ₅₀	270 nM	[1]
P2Y10 (LPS ₂)	16:0 Lyso- PS	HEK293	TGFα Shedding	-	Active	[2]
GPR174 (LPS₃)	Lyso-PS (16:0, 18:0, 18:1)	T Cells	T Cell Proliferatio n	-	Suppressio n	[3]

Table 2: Downstream Effects of Lyso-PS Signaling

Signaling Pathway/Effect	Cell Type	Lyso-PS Concentration	Observed Effect	Reference
IL-2 Production	CD4+ T Cells	1-10 μΜ	Suppression	[3]
Mast Cell Degranulation	Rodent Mast Cells	Sub-μM	Potentiation of histamine release	[4]
Efferocytosis	Macrophages	Not specified	Enhancement	[4]
CD86 Upregulation	Follicular B Cells	Not specified	Promotion	[5]

Signaling Pathways of 16:0 Lyso-PS

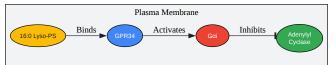
16:0 Lyso-PS primarily signals through three G protein-coupled receptors: GPR34 (LPS₁), GPR174 (LPS₃), and P2Y10 (LPS₂). Each receptor preferentially couples to different G alpha subunits, leading to distinct downstream signaling cascades.

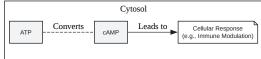
GPR34 (LPS₁) Signaling

GPR34 predominantly couples to the $G\alpha$ subunit of heterotrimeric G proteins. Activation of GPR34 by Lyso-PS leads to the inhibition of adenylyl cyclase, resulting in decreased



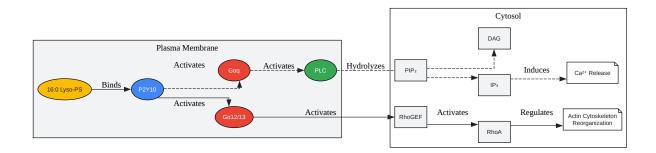
intracellular cyclic AMP (cAMP) levels.[1] This pathway is implicated in the modulation of immune cell function.



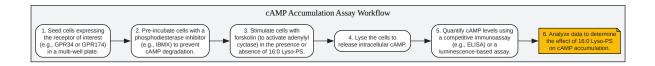


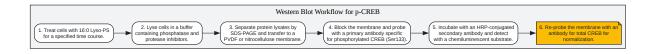














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